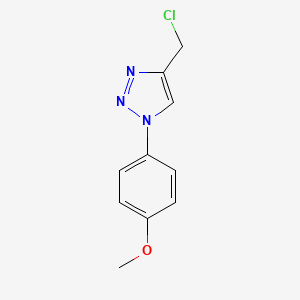

4-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole

説明

4-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, which is characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has attracted significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. The unique structural features of this compound, including the chloromethyl group and methoxyphenyl substituent, contribute to its reactivity and potential therapeutic applications.

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions (Cu(I)). The introduction of the chloromethyl group is achieved through chloromethylation reactions, while the methoxyphenyl group is incorporated via electrophilic aromatic substitution reactions. The general reaction scheme can be summarized as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent. The following sections detail specific biological activities observed in research.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. For instance, derivatives of triazoles have shown effectiveness against a range of bacterial strains. A study reported that a related triazole compound with a chloromethyl substituent demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ceftriaxone .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Triazole Derivative | E. coli | 5 | 20 |

| Triazole Derivative | B. subtilis | 10 | 18 |

| Triazole Derivative | P. aeruginosa | 15 | 16 |

The mechanism of action for triazoles often involves interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, potentially inhibiting enzyme activity critical for bacterial survival. Additionally, the chloromethyl group can act as an alkylating agent, modifying biological molecules and affecting their function .

Case Studies

Several studies have specifically evaluated the biological activity of triazoles similar to this compound:

- Study by Muthal et al. (2010) : This study synthesized various substituted triazoles and assessed their antibacterial properties against multiple strains including Bacillus subtilis and Staphylococcus aureus. Results indicated that certain compounds exhibited zones of inhibition comparable to traditional antibiotics .

- Research on Antifungal Properties : Triazoles are also known for their antifungal activity. A study demonstrated that derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

科学的研究の応用

Antifungal Activity

The 1,2,3-triazole ring system is known for its antifungal properties. Research indicates that compounds containing triazole moieties exhibit significant antifungal activities against various pathogens, including Candida species. A study highlighted the synthesis of triazole derivatives, demonstrating that halogen-substituted triazoles, such as those with chlorine in the para position, showed enhanced antifungal profiles compared to non-substituted analogs . The incorporation of 4-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole into antifungal drug development could leverage these findings for improved therapeutic efficacy.

Antibacterial Properties

Triazoles have also been studied for their antibacterial potential. The compound's structure allows for interaction with bacterial enzymes and cell membranes, which can inhibit growth or kill bacteria. Recent studies have shown that modifications to the triazole ring can lead to compounds with potent antibacterial effects against resistant strains .

Anticancer Research

The unique properties of triazole derivatives have been explored in anticancer research. Compounds similar to this compound have been found to exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival and proliferation .

Pesticidal Activity

Triazoles are being investigated as potential pesticides due to their ability to disrupt fungal growth in crops. The chloromethyl group enhances the lipophilicity of the compound, potentially increasing its penetration into plant tissues and improving efficacy against fungal pathogens . Studies have demonstrated that triazole derivatives can effectively manage diseases in crops while minimizing harm to beneficial organisms.

Proton-Conducting Membranes

Research has indicated that triazoles can be utilized in developing proton-conducting membranes for fuel cells. The presence of the triazole ring enhances proton conductivity due to its ability to facilitate hydrogen bonding and ionic conduction . This application is particularly relevant in the context of renewable energy technologies.

Case Studies and Data Tables

特性

IUPAC Name |

4-(chloromethyl)-1-(4-methoxyphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-15-10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRBQFZEHSNBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。